molecular formula C13H10N2OS2 B2801078 N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide CAS No. 896357-08-7

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide

Cat. No.: B2801078
CAS No.: 896357-08-7
M. Wt: 274.36
InChI Key: FTOWKDKTZKAPOG-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is an organic compound that features a thiophene ring substituted with a cyano group and a benzamide moiety with a methylthio substituent

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents such as halides or nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides or thiophenes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can engage in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)benzamide: Lacks the methylthio group, which may affect its binding properties and reactivity.

    3-Bromo-N-(3-cyanothiophen-2-yl)benzamide: Contains a bromine substituent, which can influence its electronic properties and reactivity.

    N-benzyl-2-{[(3-cyanothiophen-2-yl)carbamoyl]methoxy}benzamide: Features a benzyl group, which can alter its solubility and binding interactions.

Uniqueness

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other similar compounds and can impact its overall reactivity and application potential.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOWKDKTZKAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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